1,1'-Spirobi(1H-indene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Spirobi(1H-indene): is an organic compound with the molecular formula C₁₇H₁₂ . It is characterized by a spiro linkage between two indene units, resulting in a unique three-dimensional structure. This compound is known for its rigidity, stability, and ease of modification, making it a valuable building block in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Spirobi(1H-indene) can be synthesized through several methods. One common approach involves the reaction of indene with a suitable spiro-forming reagent under controlled conditions. For example, the reaction of indene with a dihalide in the presence of a strong base can yield 1,1’-Spirobi(1H-indene). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 1,1’-Spirobi(1H-indene) often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality 1,1’-Spirobi(1H-indene) for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Spirobi(1H-indene) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups onto the indene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indene-1,1’-dione, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-Spirobi(1H-indene) has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug design.
Wirkmechanismus
The mechanism of action of 1,1’-Spirobi(1H-indene) depends on its specific application. In catalytic processes, the compound’s unique spiro structure provides a rigid and stable framework that enhances catalytic activity and selectivity. In biological systems, its interactions with molecular targets and pathways are determined by the functional groups attached to the indene rings .
Vergleich Mit ähnlichen Verbindungen
2,2’,3,3’-Tetrahydro-1,1’-spirobi(1H-indene)-7,7’-diol (SPINOL): This compound shares the spiro linkage but has additional hydroxyl groups, making it useful as a chiral ligand.
Spirobichroman: Another spiro compound with a different core structure, used in various chemical applications.
Uniqueness: 1,1’-Spirobi(1H-indene) is unique due to its simple yet versatile structure, which allows for easy modification and functionalization. Its rigidity and stability make it an excellent candidate for applications requiring robust and durable materials .
Eigenschaften
CAS-Nummer |
165-42-4 |
---|---|
Molekularformel |
C17H12 |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
1,1'-spirobi[indene] |
InChI |
InChI=1S/C17H12/c1-3-7-15-13(5-1)9-11-17(15)12-10-14-6-2-4-8-16(14)17/h1-12H |
InChI-Schlüssel |
HTJGPQTUUZKORI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC23C=CC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.